An In-depth Technical Guide to the Chemical and Physical Properties of Maleic Acid
An In-depth Technical Guide to the Chemical and Physical Properties of Maleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleic acid, systematically named (2Z)-but-2-enedioic acid, is an organic compound classified as a dicarboxylic acid. It is the cis-isomer of butenedioic acid, a geometric isomerism that imparts distinct chemical and physical properties compared to its trans-isomer, fumaric acid.[1][2] This structural difference, particularly the proximity of the two carboxylic acid groups, governs its reactivity, solubility, and thermal behavior. Maleic acid serves as a raw material in the industrial synthesis of glyoxylic acid, fumaric acid, and various polymers and resins.[3] In the pharmaceutical industry, it is used to form stable acid addition salts with drug substances, such as indacaterol (B1671819) maleate.[3]
This guide provides a comprehensive overview of the core chemical and physical properties of maleic acid, detailed experimental protocols for its key transformations, and an examination of its biological activities, tailored for professionals in research and development.
Physical and Chemical Properties
Maleic acid is a white crystalline solid with a faint, acidic odor.[[“]][5] Its key physical and chemical identifiers and properties are summarized below.
Identification and Structure
| Property | Value |
| IUPAC Name | (2Z)-but-2-enedioic acid |
| Other Names | cis-Butenedioic acid, Maleinic acid, Toxilic acid |
| CAS Number | 110-16-7 |
| Molecular Formula | C₄H₄O₄ |
| Molecular Weight | 116.072 g/mol |
| Chemical Structure | HOOC-CH=CH-COOH (cis-configuration) |
Physical Properties
The physical properties of maleic acid are significantly different from its trans-isomer, fumaric acid, primarily due to intramolecular hydrogen bonding which is not possible in the latter.[5][6]
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 135 °C (decomposes)[7] |
| Boiling Point | Decomposes above melting point |
| Density | 1.59 g/cm³[7] |
| Solubility in Water | 478.8 g/L at 20 °C[[“]][7] |
| Acidity (pKa) | pKa₁ = 1.90, pKa₂ = 6.07[7] |
| Heat of Combustion | -1,355 kJ/mol[7] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of maleic acid.
| Spectroscopy | Peak Assignments |
| ¹H NMR | In DMSO-d₆, the two equivalent olefinic protons appear as a singlet at approximately 6.29 ppm. The acidic protons are typically broad and may exchange with solvent.[8][9] |
| ¹³C NMR | In DMSO-d₆, characteristic peaks are observed around 130.5 ppm for the olefinic carbons and 167.3 ppm for the carboxylic acid carbons. |
| FT-IR | Key peaks include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch (~1700 cm⁻¹), a C=C stretch (~1630 cm⁻¹), and C-O stretching vibrations (~1262 cm⁻¹).[10][11] |
Chemical Reactivity and Transformations
The cis-configuration of the carboxyl groups in maleic acid dictates its primary chemical reactions.
-
Isomerization to Fumaric Acid : The most significant industrial reaction of maleic acid is its isomerization to the more stable fumaric acid. This conversion is catalyzed by mineral acids (e.g., HCl), heat, or other reagents like thiourea.[3][7] The mechanism involves the protonation of the double bond, which allows for free rotation around the central C-C single bond, followed by deprotonation to form the thermodynamically favored trans-isomer.
-
Dehydration to Maleic Anhydride (B1165640) : Upon heating to its melting point and slightly above, maleic acid readily dehydrates to form maleic anhydride, a cyclic anhydride.[1] This intramolecular reaction is a direct consequence of the proximity of the two carboxyl groups.
-
Hydration to Malic Acid : The addition of water across the double bond (hydration) converts maleic acid to malic acid (2-hydroxybutanedioic acid).[7]
-
Hydrogenation to Succinic Acid : Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, reduces the carbon-carbon double bond of maleic acid to yield succinic acid.[6][7]
-
Polymerization : Maleic acid can undergo polymerization, often initiated by free radicals, to form poly(maleic acid), a polyelectrolyte with applications as a scale inhibitor and dispersant.[12][13]
Below is a diagram illustrating the key chemical transformations of maleic acid.
Experimental Protocols
Detailed methodologies for key experiments involving maleic acid are provided below.
Potentiometric Titration for pKa Determination
This protocol determines the concentration and acid dissociation constants (pKa₁ and pKa₂) of maleic acid.
Materials:
-
Maleic acid (~0.5 g)
-
Standardized ~0.1 M NaOH solution
-
Deionized water
-
pH meter with a combination electrode
-
250 mL beaker, 50 mL buret, magnetic stirrer, and stir bar
Procedure:
-
Accurately weigh approximately 0.5 g of maleic acid and record the mass.
-
Dissolve the sample in ~100 mL of deionized water in a 250 mL beaker.
-
Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.01).[14]
-
Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.
-
Fill a 50 mL buret with the standardized NaOH solution and record the initial volume.
-
Begin the titration by adding the NaOH solution in 1.0 mL increments, recording the pH after each addition.
-
As the pH begins to change more rapidly near the equivalence points (expected around pH 3-5 and pH 8-10), reduce the increment volume to 0.1 mL.
-
Continue the titration until the pH reaches approximately 12.
-
Plot pH versus volume of NaOH added. The two equivalence points are the points of maximum slope. The pKa₁ is the pH at the half-volume of the first equivalence point, and the pKa₂ is the pH at the midpoint between the first and second equivalence points.
Isomerization of Maleic Acid to Fumaric Acid
This procedure demonstrates the acid-catalyzed conversion of the cis-isomer to the trans-isomer.
Materials:
-
Maleic acid (2.0 g)
-
Concentrated hydrochloric acid (HCl) (2.5 mL)
-
Deionized water (3.0 mL)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Buchner funnel and filter paper for vacuum filtration
Procedure:
-
In a round-bottom flask, combine 2.0 g of maleic acid, 3.0 mL of deionized water, and 2.5 mL of concentrated HCl.[15]
-
Add a magnetic stir bar, attach a reflux condenser, and place the flask in a heating mantle.[15]
-
Heat the mixture to a gentle reflux and maintain reflux with stirring for 20-30 minutes.[15][16] Crystals of fumaric acid, which is much less soluble in the acidic solution, will begin to precipitate.[16]
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Collect the precipitated fumaric acid crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove residual HCl.
-
Allow the crystals to air dry. The product can be further purified by recrystallization from hot water or dilute HCl.[16]
-
Confirm the conversion by measuring the melting point (fumaric acid melts at 287 °C in a sealed tube, while maleic acid melts at 135 °C).
The workflow for this experimental protocol is visualized below.
Biological Activity and Toxicological Profile
Unlike its structural analog malic acid, which is a key intermediate in the citric acid cycle, maleic acid is not a central metabolite and can exhibit significant toxicity.[[“]]
Mechanism of Nephrotoxicity: Administration of maleic acid is a well-established experimental model for inducing Fanconi syndrome, a disorder of the proximal renal tubules.[1][17] The underlying mechanism involves the disruption of cellular energy metabolism and calcium homeostasis in proximal tubule cells.[18]
-
ATP Depletion : Maleic acid impairs cellular energy production at multiple levels, including glycolysis and the mitochondrial respiratory chain, leading to a severe depletion of ATP.[18]
-
Inhibition of ATPases : It directly inhibits the activity of crucial ion pumps, such as Na⁺/K⁺-ATPase and H⁺-ATPase, in the proximal convoluted tubule.[17] This disrupts the electrochemical gradients necessary for the reabsorption of glucose, amino acids, phosphate, and bicarbonate.
-
Calcium Homeostasis Disruption : Maleic acid-induced toxicity is critically dependent on calcium. It disturbs intracellular calcium levels, leading to the activation of calcium-dependent proteases (calpains) and contributing to cell death.[18]
The combination of these effects leads to the characteristic features of Fanconi syndrome: impaired reabsorption and excessive urinary excretion of essential solutes.
References
- 1. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1313693B1 - Two-stage process for the hydrogenation of maleic acid to 1,4-butanediol - Google Patents [patents.google.com]
- 3. Maleic acid - Wikipedia [en.wikipedia.org]
- 4. consensus.app [consensus.app]
- 5. Malic acid (6915-15-7) 13C NMR [m.chemicalbook.com]
- 6. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04221K [pubs.rsc.org]
- 7. Maleic acid(110-16-7) 13C NMR spectrum [chemicalbook.com]
- 8. NMR blog - Carbon-13 Satellites and Molecule Symmetry in Maleic Acid — Nanalysis [nanalysis.com]
- 9. Maleic acid(110-16-7) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 12. hmdb.ca [hmdb.ca]
- 13. hmdb.ca [hmdb.ca]
- 14. csun.edu [csun.edu]
- 15. chemistry-online.com [chemistry-online.com]
- 16. Sciencemadness Discussion Board - Maleic acid conversion to fumaric acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Insights into the biochemical mechanism of maleic acid-induced Fanconi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Maleic Acid – but Not Structurally Related Methylmalonic Acid – Interrupts Energy Metabolism by Impaired Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
